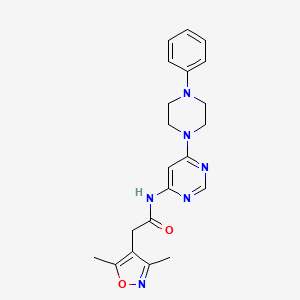

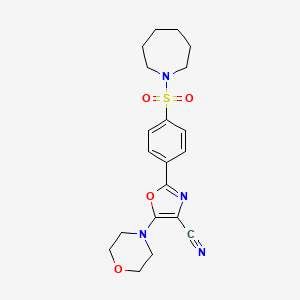

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a phenyl group, a morpholino group, an oxazole ring, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could potentially allow for a variety of intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Pharmacological Applications

Radioligand Development for Imaging : The synthesis of potent inhibitors of norepinephrine reuptake, including compounds with morpholine groups, has been explored for the development of radioligands suitable for imaging central norepinephrine transporters using positron emission tomography (PET) (Schou et al., 2006).

Nitric Oxide Donors : Studies on furoxancarbonitriles, including 4-Phenyl-3-furoxancarbonitrile, have shown their capacity to release nitric oxide under specific conditions, exhibiting significant biological activities such as vasodilatory effects and inhibition of platelet aggregation (Medana et al., 1994).

Cascade Reaction for Heterocycle Synthesis : A palladium-catalyzed cascade reaction involving carbonitriles has been developed for synthesizing a new class of seven-membered heterocycles, demonstrating good functional group compatibility and selectivity (Yao et al., 2019).

Material Science Applications

Electrophosphorescence in OLEDs : Small molecular compounds incorporating both morpholine and carbonitrile groups have been synthesized and evaluated as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials show excellent performance and slow efficiency roll-off, highlighting their potential for OLED applications (Deng et al., 2013).

Chemical Synthesis and Reactions

Aza-Diels–Alder Reaction : The solvent-free reaction of triazine carbonitriles with morpholine has been explored, revealing pathways for both aza-Diels–Alder reactions and unexpected decyanation, indicating the complexity and potential of such reactions in synthetic chemistry (Kopchuk et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c21-15-18-20(23-11-13-27-14-12-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPDGNFVIDMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)

![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)